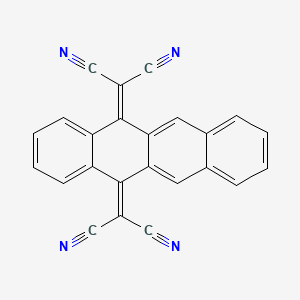
2,2'-(Tetracene-5,12-diylidene)dipropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is an organic compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propanedinitrile groups attached to the tetracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile typically involves the condensation of tetracene-5,12-dione with malononitrile. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracene-5,12-dione derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic core of tetracene allows for electrophilic substitution reactions, introducing different substituents onto the tetracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Tetracene-5,12-dione derivatives.
Reduction: Amino-tetracene derivatives.
Substitution: Halogenated or nitrated tetracene derivatives.
Scientific Research Applications
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile has several scientific research applications:
Organic Electronics: Due to its electronic properties, it is used in the development of organic semiconductors and photovoltaic cells.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Biological Research:
Mechanism of Action
The mechanism of action of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile involves its ability to interact with electron-rich and electron-deficient species. The compound can participate in charge transfer interactions, making it a valuable component in organic electronic devices. Its molecular targets include various organic and inorganic molecules, and it can influence pathways related to electron transport and energy transfer.
Comparison with Similar Compounds
Similar Compounds
Tetracyanoquinodimethane: Another compound with similar electronic properties, used in organic electronics.
Tetracene-5,12-dione: A precursor in the synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile.
Propanedinitrile, 2,2’-(5,12-naphthacenediylidene)bis-: A structurally related compound with similar applications.
Uniqueness
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is unique due to its specific combination of the tetracene core and propanedinitrile groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with tailored electronic characteristics.
Properties
CAS No. |
120086-24-0 |
|---|---|
Molecular Formula |
C24H10N4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[12-(dicyanomethylidene)tetracen-5-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H10N4/c25-11-17(12-26)23-19-7-3-4-8-20(19)24(18(13-27)14-28)22-10-16-6-2-1-5-15(16)9-21(22)23/h1-10H |
InChI Key |
LKOVXNSCFZCCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C#N)C#N)C4=CC=CC=C4C3=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


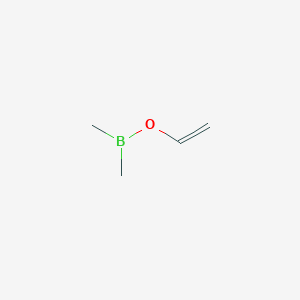
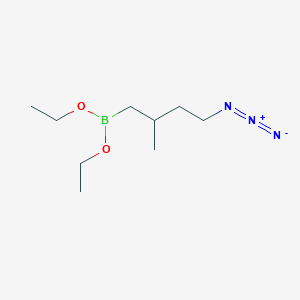
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
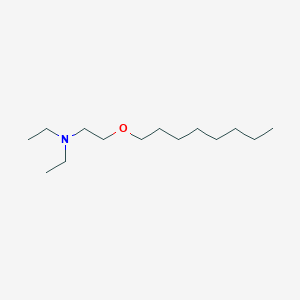
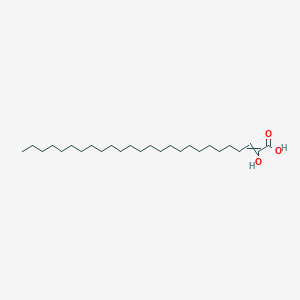
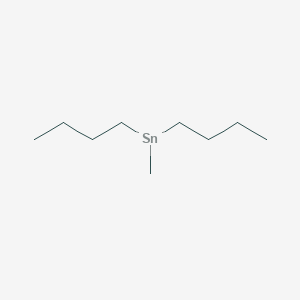


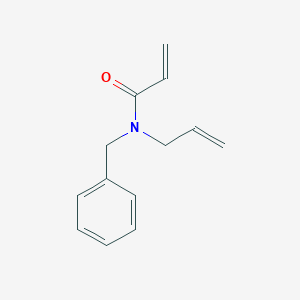

![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

